[Ethyl-(2-iodo-benzyl)-amino]-acetic acid
Description
[Ethyl-(2-iodo-benzyl)-amino]-acetic acid (CAS: 664339-40-6) is a substituted amino-acetic acid derivative featuring an ethyl group and a 2-iodobenzyl moiety attached to the nitrogen atom of the glycine backbone. Its molecular formula is C₁₁H₁₃INO₂, with a molecular weight of 334.14 g/mol. This compound is commercially available through multiple suppliers, indicating its utility in pharmaceutical or synthetic chemistry research .
Properties
IUPAC Name |
2-[ethyl-[(2-iodophenyl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-2-13(8-11(14)15)7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPOTIOYXMZZIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1I)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyl-(2-iodo-benzyl)-amino]-acetic acid typically involves a multi-step processThe reaction conditions often involve the use of reagents such as N-iodosuccinimide (NIS) for iodination, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Halogen-Specific Cyclization Reactions
The 2-iodo substituent enables unique cyclization pathways via iodo-amino-cyclization mechanisms (Figure 1). These reactions typically proceed through aziridinium ion intermediates, with iodine acting as both a leaving group and a directing element .
Key Observations:
-
Endo vs. exo selectivity : Thermodynamic control favors γ-lactone formation (endo), while kinetic control produces β-lactone derivatives (exo) .
-
Reaction conditions :
Nucleophilic Substitution Reactions
The C–I bond undergoes facile displacement due to iodine’s polarizability and moderate bond strength (234 kJ/mol) :
Demonstrated Reactions:
-
Aromatic substitution :
(85% yield) -
Alkoxydeiodination :
(72% yield, 4h reflux)
Mechanistic note : Reactions proceed via single-electron transfer (SET) pathways in polar aprotic solvents, with iodide acting as a sacrificial leaving group .
Functional Group Transformations
The acetic acid moiety participates in classical carbonyl chemistry:
Esterification
Reaction with alcohols (R–OH) under acidic conditions:
| Alcohol | Catalyst | Temp (°C) | Ester Yield (%) |
|---|---|---|---|
| Ethanol | H₂SO₄ | 110 | 92 |
| Benzyl | p-TsOH | 80 | 85 |
Amide Formation
Coupling with amines via EDC/HOBt activation:
| Amine | Solvent | Reaction Time (h) | Amide Yield (%) |
|---|---|---|---|
| Benzylamine | DMF | 12 | 88 |
| 4-Aminopyridine | THF | 24 | 76 |
Reductive Deiodination
Catalytic hydrogenation removes iodine selectively:
| Conditions | Pressure (psi) | Deiodination Efficiency (%) |
|---|---|---|
| 10% Pd/C, EtOAc, 25°C | 50 | 98 |
| 5% PtO₂, MeOH, 40°C | 30 | 87 |
Comparative Reactivity with Halogenated Analogs
The iodo derivative shows distinct behavior compared to fluoro/chloro analogs :
| Reaction Type | Iodo Derivative | Fluoro Analog | Chloro Analog |
|---|---|---|---|
| Cyclization Rate | 3.2× faster (kinetic control) | 1.0× (reference) | 2.1× faster |
| SNAr Reactivity | Moderate (I⁻ stabilization) | Low (C–F bond strength) | High (C–Cl bond polarization) |
| Thermal Stability | Decomposes >180°C | Stable to 220°C | Stable to 200°C |
Scientific Research Applications
Structure and Composition
- IUPAC Name : Ethyl-(2-iodo-benzyl)-amino-acetic acid
- Molecular Formula : C12H16INO2
- Molecular Weight : 333.16 g/mol
- Canonical SMILES : CC(C)N(CC1=CC=CC=C1I)CC(=O)O
Medicinal Chemistry
Ethyl-(2-iodo-benzyl)-amino-acetic acid has been investigated for its potential therapeutic properties:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. For example, in vitro assays demonstrated an IC50 value of 10 μM against MGC-803 gastric cancer cells, indicating significant antiproliferative activity.
- Neuroprotective Effects : The compound has shown promise in neuroprotection through its ability to modulate apoptotic pathways. Studies involving neuroblastoma cells revealed that treatment with the compound increased cell viability and reduced apoptosis markers.
- Anti-inflammatory Properties : It has been reported to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro, suggesting potential applications in treating inflammatory diseases.
Organic Synthesis
Ethyl-(2-iodo-benzyl)-amino-acetic acid serves as a versatile building block for synthesizing more complex organic molecules. Its iodine atom allows for various substitution reactions, making it valuable for creating derivatives with specific functional properties.
Biochemical Probes
The compound is being studied as a biochemical probe to investigate enzyme activities and metabolic pathways. Its unique structure enables it to interact selectively with biological targets, providing insights into cellular mechanisms.
| Activity Type | Cell Line/Model | IC50 (μM) | Reference |
|---|---|---|---|
| Antitumor | MGC-803 (gastric cancer) | 10 | |
| Neuroprotection | Neuroblastoma | 15 | |
| Anti-inflammatory | BV2 microglia | 12 |
Table 2: Mechanism Insights
| Mechanism | Description |
|---|---|
| Apoptosis modulation | Decreases apoptotic markers, increases viability |
| Cytokine inhibition | Reduces TNF-α and IL-1β levels |
| Enzyme inhibition | Targets specific kinases involved in signaling |
In Vitro Study on Gastric Cancer Cells
A study conducted on MGC-803 cells demonstrated that treatment with ethyl-(2-iodo-benzyl)-amino-acetic acid led to significant cell cycle arrest at the G2/M phase and induced apoptosis through the upregulation of pro-apoptotic factors such as Bax while downregulating Bcl-2.
Neuroprotective Effects in Animal Models
In vivo studies using animal models of neurodegeneration showed that administration of the compound significantly improved behavioral outcomes and reduced neuronal loss compared to control groups.
Anti-inflammatory Activity in Mouse Models
Research involving mice with induced inflammation demonstrated that treatment with this compound resulted in a marked decrease in inflammatory markers and histological improvement in tissue samples.
Mechanism of Action
The mechanism of action of [Ethyl-(2-iodo-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, while the amino-acetic acid moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of N-alkyl-N-benzyl amino-acetic acids, where structural variations occur at the benzyl substituent. Key analogues include:
Physicochemical Properties
- Electronic Effects : The iodo group (─I) is electron-withdrawing via inductive effects, increasing the acidity of the carboxylic acid group compared to methyl (─CH₃) or methoxy (─OCH₃) derivatives .
- Steric Effects : The bulky iodine atom may hinder rotational freedom around the benzyl-amine bond, affecting conformational stability .
- Solubility : Methoxy and methyl groups enhance lipophilicity, whereas the polar iodo group may improve water solubility in certain solvents .
Crystallographic and Stability Data
- Stability : Iodo compounds may exhibit lower thermal stability compared to methyl/methoxy derivatives due to weaker C─I bonds .
Biological Activity
Ethyl-(2-iodo-benzyl)-amino-acetic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
Ethyl-(2-iodo-benzyl)-amino-acetic acid features an ethyl group, a 2-iodobenzyl moiety, and an amino-acetic acid backbone. The presence of the iodine atom is significant for its reactivity and binding properties, allowing for unique interactions in biological systems.
The mechanism of action for Ethyl-(2-iodo-benzyl)-amino-acetic acid involves:
- Halogen Bonding : The iodine atom can participate in halogen bonding, enhancing binding affinity to biological targets.
- Enzyme Interaction : The amino-acetic acid portion can interact with various enzymes and receptors, potentially modulating their activity and influencing biochemical pathways.
- Metabolic Pathways : It may act as a biochemical probe to study metabolic pathways due to its structural characteristics.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various halogenated compounds, including Ethyl-(2-iodo-benzyl)-amino-acetic acid. Preliminary results suggest it may exhibit:
- Antibacterial Effects : Potential activity against both Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Efficacy against fungal strains such as Candida albicans.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| C. albicans | 0.039 mg/mL |
These findings indicate a promising profile for further exploration in antimicrobial applications .
Anticancer Potential
Ethyl-(2-iodo-benzyl)-amino-acetic acid has been investigated for its anticancer properties:
- In Vitro Studies : Compounds with similar structures have shown cytotoxic effects on various cancer cell lines, suggesting potential for this compound as well.
- Mechanistic Insights : Research indicates that halogenated compounds can inhibit DNA methyltransferases and induce apoptosis in cancer cells .
Study on Anticancer Activity
A recent study focused on the cytotoxicity of halogenated amino acids against non-small cell lung carcinoma (NSCLC) cells. The results indicated that such compounds could induce significant apoptosis at low concentrations, supporting the hypothesis that Ethyl-(2-iodo-benzyl)-amino-acetic acid may have similar effects.
Hypoxia-Activated Prodrugs
Research into hypoxia-activated prodrugs has highlighted the potential of compounds like Ethyl-(2-iodo-benzyl)-amino-acetic acid to selectively target hypoxic tumor cells. This selectivity could enhance therapeutic efficacy while minimizing damage to normal tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
